molecular formula C12H18BrNO B1443374 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol CAS No. 867333-39-9

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol

Cat. No. B1443374
M. Wt: 272.18 g/mol
InChI Key: IGMDWDJDPQOQPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromobenzyl group, the isopropyl group, and the aminoethanol group . The exact synthesis process would depend on the desired final structure and the starting materials available.


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by the arrangement of its constituent groups. The bromobenzyl group would likely be attached to the aminoethanol group via the nitrogen atom . The isopropyl group would be attached to the nitrogen atom as well .


Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would depend on the conditions and the reactants present . The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Synthesis and Spectral Study

The synthesis of new chemical compounds utilizing derivatives similar to “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” is a significant area of research. For instance, studies have focused on synthesizing new substituted butolides and characterizing them through spectral analysis, which is crucial for understanding their chemical properties and potential applications in various industries, such as materials science and pharmaceuticals (Altaee & Al-Sabawi, 2021).

Photophysical Characterisation and Photostability

Research into the photophysical properties and photostability of compounds related to “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” provides insights into their potential applications in developing new photostable materials. Such materials could be beneficial in creating durable dyes and pigments for industrial use, offering resistance to photobleaching and enhancing the longevity of products (Raju et al., 2016).

Solid State Characterization

The solid-state characterization of related compounds, including their interconversion among various forms such as ethanolate, hydrate, and amorphous forms, is crucial in pharmaceutical sciences. Understanding these interconversions can guide the development of stable drug formulations and enhance the delivery of active pharmaceutical ingredients (van Gyseghem et al., 2009).

Renewable Chemical Production

Exploring the biosynthesis of aromatic compounds from renewable resources, such as glucose, using engineered microbial pathways, signifies an advance in sustainable chemical production. This research is pivotal for the green synthesis of industrial chemicals, reducing reliance on fossil fuels and minimizing environmental impact (Pugh et al., 2015).

Catalysis and Asymmetric Synthesis

Catalytic processes and asymmetric synthesis utilizing related compounds have been studied for their potential in creating enantioselective reactions. These reactions are fundamental in producing optically active pharmaceuticals and agrochemicals, improving their efficacy and reducing side effects (Zheng et al., 2018).

Safety And Hazards

The safety and hazards associated with “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would depend on its physical and chemical properties . Proper handling and disposal procedures should be followed to minimize risk.

properties

IUPAC Name

2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDWDJDPQOQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211175
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol

CAS RN

867333-39-9
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867333-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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